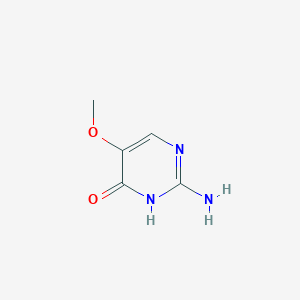

2-amino-5-methoxypyrimidin-4(3H)-one

CAS No.: 4763-35-3

Cat. No.: VC2011224

Molecular Formula: C5H7N3O2

Molecular Weight: 141.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4763-35-3 |

|---|---|

| Molecular Formula | C5H7N3O2 |

| Molecular Weight | 141.13 g/mol |

| IUPAC Name | 2-amino-5-methoxy-1H-pyrimidin-6-one |

| Standard InChI | InChI=1S/C5H7N3O2/c1-10-3-2-7-5(6)8-4(3)9/h2H,1H3,(H3,6,7,8,9) |

| Standard InChI Key | QWQSXGCANXFBCW-UHFFFAOYSA-N |

| SMILES | COC1=CN=C(NC1=O)N |

| Canonical SMILES | COC1=CN=C(NC1=O)N |

Introduction

Chemical Identity and Structural Characteristics

2-Amino-5-methoxypyrimidin-4(3H)-one is a pyrimidine derivative with an amino group at position 2, a methoxy group at position 5, and a carbonyl group forming part of the pyrimidinone structure at position 4. The compound exists in a tautomeric form where the hydrogen can be positioned at the nitrogen in position 3, as indicated by the (3H) in its name .

Chemical Identification Parameters

The compound is uniquely identified through various chemical parameters as detailed in Table 1.

Table 1: Chemical Identification Parameters of 2-Amino-5-Methoxypyrimidin-4(3H)-One

| Parameter | Value |

|---|---|

| CAS Registry Number | 4763-35-3 |

| Molecular Formula | C₅H₇N₃O₂ |

| Molecular Weight | 141.13 g/mol |

| IUPAC Name | 2-amino-5-methoxy-1H-pyrimidin-6-one |

| InChI | InChI=1S/C5H7N3O2/c1-10-3-2-7-5(6)8-4(3)9/h2H,1H3,(H3,6,7,8,9) |

| InChIKey | QWQSXGCANXFBCW-UHFFFAOYSA-N |

| SMILES Notation | COC1=CN=C(NC1=O)N |

This compound is also known by several synonyms, including 2-amino-5-methoxy-1H-pyrimidin-6-one, 2-amino-5-methoxypyrimidin-4-ol, and 4-Amino-5-methoxy-2-pyrimidinol .

Structural Features

The chemical structure of 2-amino-5-methoxypyrimidin-4(3H)-one consists of a pyrimidine ring with several functional groups:

-

A primary amino group (-NH₂) at position 2

-

A methoxy group (-OCH₃) at position 5

-

A carbonyl group (C=O) at position 4, which forms part of the lactam structure

The compound's structure allows for tautomerism, where it can exist in different forms depending on the position of certain hydrogen atoms. This tautomeric behavior is common in heterocyclic compounds containing nitrogen and oxygen atoms .

Physical Properties

2-Amino-5-methoxypyrimidin-4(3H)-one possesses distinct physical properties that are important for its characterization, handling, and potential applications. These properties have been determined through various analytical methods and are summarized in Table 2.

Table 2: Physical Properties of 2-Amino-5-Methoxypyrimidin-4(3H)-One

| Property | Value | Notes |

|---|---|---|

| Physical State | White solid | At room temperature |

| Melting Point | 267-268°C | |

| Density | 1.51±0.1 g/cm³ | Predicted value |

| Solubility | Limited in water, soluble in polar organic solvents | Based on similar pyrimidinone compounds |

| Storage Conditions | 2-8°C, Dark | Recommended for stability |

The physical properties of this compound indicate its relative stability and handling requirements. The high melting point suggests strong intermolecular forces, likely due to hydrogen bonding capabilities of the amino and carbonyl groups .

Chemical Reactivity and Behavior

The reactivity of 2-amino-5-methoxypyrimidin-4(3H)-one is primarily dictated by its functional groups and the electronic distribution within the pyrimidine ring.

Functional Group Reactivity

The compound contains several reactive functional groups:

-

The amino group at position 2 can participate in various nucleophilic reactions and can be modified through acylation, alkylation, or other transformations.

-

The methoxy group at position 5 can undergo O-demethylation reactions, particularly under acidic conditions with reagents like BBr₃, similar to the reactions observed with related methoxypyrimidinones .

-

The carbonyl group at position 4 contributes to the compound's ability to participate in hydrogen bonding and can undergo nucleophilic addition reactions.

Tautomerism

Like many heterocyclic compounds with multiple nitrogen atoms and carbonyl groups, 2-amino-5-methoxypyrimidin-4(3H)-one can exist in different tautomeric forms. The hydrogen atom can potentially shift between the nitrogen at position 3 and the oxygen at position 4, resulting in different electronic distributions within the molecule .

| Parameter | Classification | Notes |

|---|---|---|

| GHS Signal Word | Warning | |

| Hazard Statement | H302 | Harmful if swallowed |

| Warning Statement | P280-P305+P351+P338 | Wear protective gloves/protective clothing/eye protection/face protection; IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

These safety considerations indicate that while 2-amino-5-methoxypyrimidin-4(3H)-one poses some hazards, particularly if ingested, it can be handled safely with appropriate precautions .

Related Compounds and Structural Analogs

Understanding the properties and behaviors of structural analogs can provide valuable insights into the potential characteristics and applications of 2-amino-5-methoxypyrimidin-4(3H)-one.

Isomeric Relationship with 6-Amino-2-Methoxy-4(1H)-Pyrimidinone

An interesting structural isomer is 6-amino-2-methoxy-4(1H)-pyrimidinone (CAS: 52386-29-5), which has the same molecular formula (C₅H₇N₃O₂) and very similar molecular weight (141.128 g/mol), but with a different arrangement of the functional groups on the pyrimidine ring. This compound has a melting point of 214-216°C, which is lower than that of 2-amino-5-methoxypyrimidin-4(3H)-one (267-268°C) .

Phenyl-Substituted Pyrimidinones

Several phenyl-substituted pyrimidinones, particularly 5-hydroxypyrimidin-4(3H)-ones with various substituents at position 2 or 6, have been studied for their potential as influenza endonuclease inhibitors. These compounds share the pyrimidinone core structure with 2-amino-5-methoxypyrimidin-4(3H)-one but differ in their substituents .

Specifically, compounds such as:

-

6-(4-Fluorophenyl)-5-hydroxypyrimidin-4(3H)-one

-

2-(4-Fluorophenyl)-5-hydroxypyrimidin-4(3H)-one

-

2-(4-Fluorophenyl)-5-methoxypyrimidin-4(3H)-one

have been synthesized and evaluated for their biological activities .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume